3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol
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Overview
Description
3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol is a compound with the molecular weight of 224.26 . The IUPAC name for this compound is 3-(1-methyl-1H-benzimidazol-2-yl)phenol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, molecules were synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12N2O/c1-16-13-8-3-2-7-12(13)15-14(16)10-5-4-6-11(17)9-10/h2-9,17H,1H3 .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Spectroscopic Studies
One study focused on the synthesis of Schiff base derivatives from the reaction of 2-hydroxy-benzaldehyde with 2-aminobenzothiazole, leading to compounds with potential applications in spectroscopy and crystallography. The detailed characterization of these compounds utilized techniques like FT-IR, 1H-NMR, 13C-NMR, and UV-visible spectroscopy, demonstrating their structural and spectroscopic properties (Yıldız et al., 2010).
Fluorescent Probes
Another study described the synthesis of a Zn2+ fluorescent probe, showcasing its strong fluorescence upon coordination with Zn2+, highlighting its potential for use in fluorescence microscopy and imaging applications (Zheng Wen-yao, 2012).
Photo-Physical Characteristics
Research into the photo-physical properties of excited state intra-molecular proton transfer (ESIPT) inspired fluorescent derivatives revealed their single absorption and dual emission characteristics, offering insights into the design of new fluorescent materials for various applications (Padalkar et al., 2011).
Corrosion Inhibition
A study on benzimidazole derivatives as corrosion inhibitors for N80 steel in hydrochloric acid revealed their high efficacy, suggesting potential applications in protecting metal surfaces in acidic environments (Yadav et al., 2016).
Antibacterial Properties
Schiff base compounds derived from benzothiazoles were evaluated for their antibacterial activities against Staphylococcus aureus and Bacillus cereus, indicating their potential as antibacterial agents (Kakanejadifard et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
3-(1-methylbenzimidazol-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-16-13-8-3-2-7-12(13)15-14(16)10-5-4-6-11(17)9-10/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCKAMAEAGBODC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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